2-(Pyridin-2-ylmethoxy)-propanal
Description
2-(Pyridin-2-ylmethoxy)propanal is an organic compound featuring a pyridine ring substituted at the 2-position with a methoxypropanal moiety. Its structure combines a reactive aldehyde group with a pyridine-based ether, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The aldehyde group in 2-(Pyridin-2-ylmethoxy)propanal enhances its reactivity, enabling applications in Schiff base formation or as a building block for heterocyclic systems.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethoxy)propanal |
InChI |
InChI=1S/C9H11NO2/c1-8(6-11)12-7-9-4-2-3-5-10-9/h2-6,8H,7H2,1H3 |
InChI Key |
AGNSFYNVNOMRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)OCC1=CC=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The pyridin-2-ylmethoxy group is a recurring motif in bioactive molecules. Below is a comparative analysis of structurally related compounds:
Table 1: Key Properties of 2-(Pyridin-2-ylmethoxy)propanal and Analogs
Key Observations:
Reactivity: The aldehyde group in 2-(Pyridin-2-ylmethoxy)propanal distinguishes it from analogs like (4-Methoxypyridin-2-yl)-methanol, which contains a hydroxyl group. This aldehyde enables nucleophilic additions, unlike the less reactive methanol derivative . Pyriproxyfen’s diphenyl ether structure confers stability and pesticidal activity, whereas the propanal group in the target compound may limit environmental persistence due to aldehyde oxidation .
Biological Activity: Quinoline and pyrimidine derivatives (e.g., –2) utilize the pyridin-2-ylmethoxy group as a pharmacophore for targeting enzymes like kinases. In contrast, 2-(Pyridin-2-ylmethoxy)propanal’s simpler structure lacks the extended aromatic systems required for such interactions .
Solubility and Physicochemical Properties :
- The propanal chain in 2-(Pyridin-2-ylmethoxy)propanal likely increases hydrophilicity compared to pyriproxyfen’s lipophilic diphenyl ether. However, the aldehyde may reduce stability in aqueous media due to hydration or polymerization .
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